TRPC3 and TRPC6 Ion Channel Inhibitory Potency: Class-Level Comparison of Anilino-Thiazole Piperidine Amides
The anilino-thiazole piperidine amide chemotype, to which Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate belongs, exhibits low nanomolar inhibitory activity at canonical transient receptor potential channels TRPC3 and TRPC6. In the Washburn et al. (2013) optimization series, representative piperidine amide analogs (compounds 14–19, 22, and 23) achieved TRPC3 FLIPR IC50 values ranging from approximately 5 nM to 50 nM and TRPC6 OAG-stimulated electrophysiology IC50 values from 10 nM to 80 nM [1]. These potencies compare favorably to earlier leads in the same series which showed micromolar-level activity (IC50 > 1,000 nM) prior to piperidine linker optimization [1]. Direct head-to-head data for the exact ethyl carbamate derivative have not been published in the peer-reviewed literature; however, the anilino-thiazole-piperidine connectivity is the critical pharmacophoric element conferring this nanomolar potency, and the ethyl carbamate N-capping is expected to maintain this activity profile based on the structural tolerance observed for related N-acyl and N-carbamoyl analogs in the patent literature [2].
| Evidence Dimension | TRPC3/TRPC6 ion channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Expected low nanomolar IC50 (estimated 5–50 nM for TRPC3, 10–80 nM for TRPC6) based on anilino-thiazole piperidine amide pharmacophore class [1] |
| Comparator Or Baseline | Early HTS leads (acyclic amines or non-piperidine heterocycles): TRPC3 IC50 > 1,000 nM [1] |
| Quantified Difference | ≥20-fold improvement in potency conferred by piperidine amide scaffold [1] |
| Conditions | FLIPR assay (carbachol-stimulated) for TRPC3; electrophysiology (OAG-stimulated) for TRPC6 [1] |
Why This Matters
The piperidine amide linker is the key structural determinant for achieving nanomolar TRPC3/TRPC6 blockade; analogs lacking this scaffold show >20-fold loss in potency, directly informing compound selection for ion channel research.
- [1] Washburn, D.G., Holt, D.A., Dodson, J., et al. The discovery of potent blockers of the canonical transient receptor channels, TRPC3 and TRPC6, based on an anilino-thiazole pharmacophore. Bioorg. Med. Chem. Lett. 2013, 23(17), 4979-4984. DOI: 10.1016/j.bmcl.2013.06.047. View Source
- [2] Thiazole-piperidine derivatives for treatment of hyperproliferative diseases. European Patent EP1832585A1. Published September 12, 2007. View Source
